N-Cyclohexyl-2,2,2-trifluoroacetamide N-Cyclohexyl-2,2,2-trifluoroacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC3983381
InChI: InChI=1S/C8H12F3NO/c9-8(10,11)7(13)12-6-4-2-1-3-5-6/h6H,1-5H2,(H,12,13)
SMILES: C1CCC(CC1)NC(=O)C(F)(F)F
Molecular Formula: C8H12F3NO
Molecular Weight: 195.18 g/mol

N-Cyclohexyl-2,2,2-trifluoroacetamide

CAS No.:

Cat. No.: VC3983381

Molecular Formula: C8H12F3NO

Molecular Weight: 195.18 g/mol

* For research use only. Not for human or veterinary use.

N-Cyclohexyl-2,2,2-trifluoroacetamide -

Specification

Molecular Formula C8H12F3NO
Molecular Weight 195.18 g/mol
IUPAC Name N-cyclohexyl-2,2,2-trifluoroacetamide
Standard InChI InChI=1S/C8H12F3NO/c9-8(10,11)7(13)12-6-4-2-1-3-5-6/h6H,1-5H2,(H,12,13)
Standard InChI Key NNIONFSOKOHXIB-UHFFFAOYSA-N
SMILES C1CCC(CC1)NC(=O)C(F)(F)F
Canonical SMILES C1CCC(CC1)NC(=O)C(F)(F)F

Introduction

Chemical Identity and Physicochemical Properties

N-Cyclohexyl-2,2,2-trifluoroacetamide is systematically named N-cyclohexyl-2,2,2-trifluoroacetamide under IUPAC nomenclature. Its canonical SMILES representation (C1CCC(CC1)NC(=O)C(F)(F)F) and InChIKey (NNIONFSOKOHXIB-UHFFFAOYSA-N) provide unambiguous identifiers for computational and regulatory purposes . The compound’s physicochemical profile is summarized below:

PropertyValue
Molecular FormulaC₈H₁₂F₃NO
Molecular Weight195.18 g/mol
Exact Mass195.087 Da
XLogP3-AA2.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bond Count1
Topological Polar Surface29.1 Ų

The trifluoroacetyl group confers high electronegativity, influencing solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone . Its logP value of 2.5 indicates moderate lipophilicity, suitable for membrane permeability in drug candidates .

Synthesis and Manufacturing Processes

Conventional Synthesis Routes

The primary synthesis involves the acylation of cyclohexylamine with trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride under anhydrous conditions . The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, yielding the acetamide with high purity (typically >95%):

Cyclohexylamine+CF3COClN-Cyclohexyl-2,2,2-trifluoroacetamide+HCl\text{Cyclohexylamine} + \text{CF}_3\text{COCl} \rightarrow \text{N-Cyclohexyl-2,2,2-trifluoroacetamide} + \text{HCl}

Optimal conditions include inert atmospheres (N₂ or Ar), temperatures of 0–25°C, and stoichiometric control to minimize side reactions. Post-synthesis purification employs recrystallization from ethyl acetate/hexane mixtures or column chromatography .

Industrial-Scale Production

Industrial protocols utilize continuous-flow reactors to enhance yield and safety. For example, a 2017 study demonstrated a 92% yield using microreactor technology at 50°C with a residence time of 10 minutes . Scalability is facilitated by the commercial availability of cyclohexylamine (global production: ~50,000 tons/year) and TFAA .

Structural and Spectroscopic Characterization

Crystallographic Analysis

X-ray diffraction of related N-cyclohexyl acetamides reveals chair conformations for the cyclohexyl ring, with the amide group adopting equatorial orientations to minimize steric strain . Hydrogen bonding between the amide N–H and carbonyl oxygen stabilizes crystal lattices, as observed in analogous compounds .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.17 (s, 9H, cyclohexyl), 6.24 (br s, 1H, NH), 7.53–7.44 (m, 5H, aromatic) .

  • ¹³C NMR (101 MHz, CDCl₃): δ 25.3 (cyclohexyl), 117.2 (q, J = 288 Hz, CF₃), 161.5 (C=O) .

  • FTIR (KBr): 3290 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O stretch), 1140–1200 cm⁻¹ (C–F vibrations) .

Applications in Organic Synthesis and Catalysis

Catalytic Cyclization Reactions

N-Cyclohexyl-2,2,2-trifluoroacetamide derivatives act as ligands in palladium-catalyzed cyclizations. For instance, Pd(II) complexes of this compound facilitated isonitrile-alkyne cyclizations with turnover numbers (TON) exceeding 950 under mild conditions (90°C, 30 minutes) . Key applications include:

  • Synthesis of quinoline and isoquinoline scaffolds for anticancer agents .

  • Preparation of trifluoromethylated heterocycles, leveraging the CF₃ group’s metabolic resistance .

Pharmaceutical Intermediates

The compound’s trifluoroacetamide group is a precursor to protease inhibitors and kinase modulators. Recent studies highlight its role in synthesizing SARS-CoV-2 main protease inhibitors, where the CF₃ group enhances binding affinity to the catalytic dyad .

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